Mortality Reduction in Delayed rtPA Model: Otaplimastat vs. No Adjuvant
In a rat embolic middle cerebral artery occlusion (eMCAO) model with delayed rtPA administration (3 h post-occlusion), Otaplimastat co-treatment reduced overall mortality from 53.3% (rtPA-only group) to 13.3% (Otaplimastat + rtPA group). This represents a 75% relative reduction in mortality attributable to Otaplimastat's mitigation of rtPA-exacerbated hemorrhagic transformation [1].
| Evidence Dimension | Mortality Rate |
|---|---|
| Target Compound Data | 13.3% (2/15 animals) with Otaplimastat (30 mg/kg, i.p., twice) + rtPA |
| Comparator Or Baseline | 53.3% (8/15 animals) with rtPA alone |
| Quantified Difference | 40 percentage-point absolute reduction (75% relative reduction) |
| Conditions | Rat embolic MCAO model; rtPA (10 mg/kg, i.v.) administered at 3 h post-occlusion; Otaplimastat administered i.p. at 2 h and 3 h post-occlusion |
Why This Matters
This mortality benefit is a clinically meaningful endpoint that distinguishes Otaplimastat from preclinical MMP inhibitors that lack comparable survival data in delayed thrombolysis models, directly supporting its progression to Phase 3 trials.
- [1] Noh HS, et al. The Quinazoline Otaplimastat (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia. Int J Mol Sci. 2022;23(3):1403. View Source
